N-butylhexadecanamide

Description

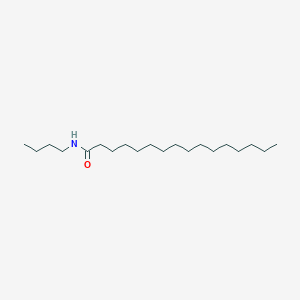

N-Butylhexadecanamide is a long-chain fatty acid amide characterized by a hexadecanamide backbone (C₁₆ alkyl chain) substituted with an N-butyl group. The compound’s structure includes a complex benzodioxepin and pyrrolidinylmethyl moiety, as described in the chemical name Hexadecanamide,N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl] .

Properties

CAS No. |

41328-73-8 |

|---|---|

Molecular Formula |

C20H41NO |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

N-butylhexadecanamide |

InChI |

InChI=1S/C20H41NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(22)21-19-6-4-2/h3-19H2,1-2H3,(H,21,22) |

InChI Key |

GISPPWDLKMGGSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Antioxidant Research

highlights hydroxamic acids (e.g., compounds 6–10 ) and other amides (e.g., 4–5 ) synthesized with chlorophenyl, cycloalkyl, and hydroxy substituents. These compounds were analyzed for antioxidant activity using DPPH and β-carotene assays, with butylated hydroxyanisole (BHA) as a reference . Key comparisons include:

Key Insight : Hydroxamic acids exhibit enhanced antioxidant activity due to their ability to chelate metals and scavenge radicals. In contrast, this compound’s long alkyl chain and bulky substituents may prioritize lipid solubility over antioxidant efficacy, suggesting divergent applications .

Isomeric Differentiation in Analytical Characterization

discusses N-butylhexedrone, a synthetic cathinone, and its structural isomers. While chemically distinct from this compound, the analytical methods used (e.g., mass spectrometry with trifluoroacetyl derivatization) are relevant for distinguishing long-chain amide isomers. For example:

- Mass Spectrometry : Differentiation relies on fragmentation patterns (e.g., cleavage at amide bonds or alkyl chains).

- Derivatization : Trifluoroacetyl derivatives can confirm the presence of reactive sites (e.g., –NH groups), aiding in structural elucidation .

Application to this compound : Similar techniques could resolve isomers with varying alkyl chain lengths or substituent positions, ensuring analytical accuracy in research or quality control .

Comparison with Long-Chain Amides

Long-chain amides like this compound are structurally analogous to surfactants or lipid bilayer components. For instance:

- Hexadecanamide derivatives : Varying substituents (e.g., benzodioxepin in this compound vs. simple alkyl groups) influence melting points, solubility, and biological interactions.

- N-Benzhydryl amides (e.g., compound 5 in ) : Bulky aromatic groups reduce solubility in polar solvents compared to aliphatic chains .

Hypothetical Properties of this compound :

- Solubility : Likely low in water due to the C₁₆ chain; moderate in organic solvents.

- Thermal Stability : High melting point inferred from long alkyl chain and rigid substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.